molecular formula C8H13NO2 B13204369 Ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate CAS No. 219718-35-1

Ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate

Cat. No.: B13204369
CAS No.: 219718-35-1
M. Wt: 155.19 g/mol
InChI Key: DTKWHGQMGIQTBY-UHFFFAOYSA-N
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Description

Ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate (CAS: 219718-35-1) is a heterocyclic compound featuring a partially saturated pyridine ring with an ethyl ester group at the 2-position. Its structure combines the reactivity of the tetrahydropyridine core with the versatility of the ester functional group, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

ethyl 2,3,4,5-tetrahydropyridine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-11-8(10)7-5-3-4-6-9-7/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKWHGQMGIQTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30665121
Record name Ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30665121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219718-35-1
Record name Ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30665121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Hydrogenation and Debenzylation Route

One of the most documented methods for preparing ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate derivatives involves a two-step catalytic process starting from substituted tetrahydropyridine esters:

  • Step 1: Catalytic Hydrogenation
    The starting material, such as ethyl 4-methyl-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate, undergoes catalytic hydrogenation using a supported rhodium-carbon catalyst. The reaction conditions typically include hydrogen gas at 1 MPa pressure and 40°C temperature for approximately 12 hours. This step reduces the double bonds in the tetrahydropyridine ring, converting it into the corresponding piperidine derivative.
    After reaction completion, the catalyst is filtered and recovered, and the reaction mixture is concentrated under reduced pressure. The product is then washed with ethyl acetate and saturated brine, dried over anhydrous sodium sulfate, and subjected to silica gel decolorization before final concentration to yield a colorless liquid product with high purity (68.5% content by liquid chromatography reported).

  • Step 2: Catalytic Debenzylation
    The crude hydrogenated product is further treated with a palladium hydroxide-carbon catalyst under mild hydrogenation conditions (0.5 MPa, 25°C, 5 hours) in ethanol and acetic acid. This step removes benzyl protecting groups from the nitrogen atom, yielding the free amine ester. The reaction mixture is filtered, concentrated, and washed sequentially with saturated sodium carbonate and brine solutions, dried, and concentrated to obtain the target this compound derivative as a light yellow liquid.

Table 1: Summary of Catalytic Hydrogenation and Debenzylation Conditions

Step Catalyst Solvent Temperature Pressure Time Notes
Hydrogenation Rhodium on carbon (5% Rh) Ethanol 40°C 1 MPa 12 h Reduction of double bonds
Debenzylation Palladium hydroxide on carbon (5% Pd) Ethanol + Acetic acid 25°C 0.5 MPa 5 h Removal of benzyl protecting group

This method is noted for its high yield, high purity of product, and suitability for scale-up production due to the use of economically favorable catalysts and straightforward purification steps.

In-Depth Research Findings

Catalytic Hydrogenation Efficiency and Purity

  • The use of supported rhodium catalysts for hydrogenation is preferred over chiral rhodium catalysts due to cost-effectiveness without compromising yield or purity.
  • The hydrogenation step effectively saturates the tetrahydropyridine ring's double bonds, as confirmed by liquid chromatography and NMR spectroscopy, resulting in a product with a purity of approximately 68.5% before debenzylation.

Debenzylation Specifics

  • Palladium hydroxide on carbon catalyst efficiently removes benzyl protecting groups under mild conditions, preserving the ester functionality and the integrity of the piperidine ring.
  • Post-reaction purification involving washes with sodium carbonate and brine ensures removal of residual catalyst and impurities, yielding a product suitable for further synthetic applications or direct use.

Microwave-Assisted Synthesis Advantages

  • Microwave irradiation reduces reaction times dramatically compared to conventional heating (minutes vs. hours).
  • Controlled temperature and pressure in microwave reactors enhance selectivity and yield.
  • This method also reduces solvent use and energy consumption, aligning with green chemistry principles.

Summary Table of Preparation Methods

Method Key Steps Catalysts Used Reaction Conditions Yield / Purity Advantages References
Catalytic Hydrogenation + Debenzylation Hydrogenation of double bonds; debenzylation of N-protection Rhodium on carbon; Palladium hydroxide on carbon 40°C, 1 MPa H2, 12h; 25°C, 0.5 MPa H2, 5h High yield; purity ~68.5% pre-debenzylation Economical catalysts; scalable; high purity
Microwave-Assisted One-Step Synthesis (related compounds) One-step condensation and thionation under microwave irradiation None specified (microwave-assisted) 100°C, 10 min; 250 W microwave power Yields 83–95% (condensation); up to 92% (thionation) Fast; energy-efficient; environmentally friendly

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives, while reduction can produce more saturated tetrahydropyridine derivatives .

Scientific Research Applications

While there is no direct information about the applications of "Ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate" specifically, the search results provide information on tetrahydropyridines (THPs) and their derivatives, which can be helpful in understanding the potential applications of this compound.

General Applications of Tetrahydropyridines (THPs)

  • Pharmacological Properties Tetrahydropyridines have a wide range of pharmacological properties and appear in both natural and synthetic compounds . They have been reported to act as dopamine-2 receptor agonists and possess antioxidant, antimicrobial, antibacterial, anticancer, and anti-inflammatory properties . THPs can also act as selective serotonin reuptake inhibitors and acetyl cholinesterase inhibitors .
  • Antimicrobial Activity Certain tetrahydropyridine derivatives exhibit antibacterial activity . For example, specific derivatives of ethyl 4-hydroxy-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate with heterocyclic rings show activity against resistant strains of S. aureus, E. faecium, and E. faecalis . Some THP derivatives have also demonstrated antimycobacterial activity .
  • Calcium Channel Inhibition Tetrahydropyridinylethylamine derivatives have been studied for their ability to inhibit T-type calcium channels, which are involved in acute peripheral nociception and neuropathic pain . Certain compounds have shown good blocking activity against α1G and α1H channels and have demonstrated antinociceptive activity in rat models .

Synthesis of Tetrahydropyridines

  • Multicomponent Reactions Tetrahydropyridines can be synthesized through multicomponent reactions using aldehydes, cyano-containing C-H acids, esters of 3-oxocarboxylic acid, and ammonium acetate . These reactions can lead to the formation of polysubstituted 1,4,5,6-tetrahydropyridines with multiple stereogenic centers .
  • Deep Eutectic Solvents Deep eutectic solvents (DES) can be used as catalysts in the synthesis of tetrahydropyridine derivatives . For example, a novel ethyl triphenylphosphonium bromide-based DES has been used to synthesize alkyl 1,2,6-trisubstituted-4-[(hetero)arylamino]-1,2,5,6-tetrahydropyridine-3-carboxylates with high yields .

Specific Tetrahydropyridine Derivatives

  • Alkyl 4-arylamino-1,2,6-triaryl-1,2,5,6-THPs-3-carboxylates: These compounds have been found to be weakly active antibacterial agents .
  • Ethyl 4-(4-fluorophenylamino)-2,6-: This derivative was explored as a dual inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) .

Comparison with Similar Compounds

Table 1: Structural Features of Ethyl 3,4,5,6-Tetrahydropyridine-2-Carboxylate and Analogs

Compound Name Key Substituents/Modifications Reactivity Implications
This compound (Target) Ethyl ester at position 2 Moderate steric hindrance; nucleophilic at ester
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate Tosyl, thiophene, phenyl groups; oxo at position 6 Enhanced electrophilicity due to electron-withdrawing tosyl; π-π interactions possible
Ethyl 1-benzyl-5-(trifluoromethylsulfonyloxy)-1,2,3,6-tetrahydropyridine-4-carboxylate Trifluoromethylsulfonyloxy (OTf) at position 5 High reactivity in substitution reactions
Ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate Chlorine at positions 3,4,5,6 Electron-deficient core; resistance to oxidation
  • Key Observations: Electron-withdrawing groups (e.g., tosyl, OTf) increase electrophilicity and reaction rates in substitution reactions . Chlorination (as in ) drastically alters electronic properties, making the compound more resistant to oxidation compared to the non-halogenated target.

Physical and Spectral Properties

Table 3: Physical Properties of Selected Analogs

Compound Melting Point (°C) Boiling Point (°C) Density (g/cm³) Notable Spectral Data (NMR, IR)
Methyl (S)-6-oxo-tetrahydropyridine derivative 152–159 ¹H NMR: δ 7.45–7.20 (m, aromatic); 13C NMR: δ 165.2 (C=O)
Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate 128–130 294 1.351 IR: 1745 cm⁻¹ (ester C=O); MS: m/z 237.18
Ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate Stable under ambient conditions
  • Key Observations :
    • Trifluoromethyl groups () elevate boiling points due to increased molecular weight and polarity.
    • Oxo and ester groups dominate IR spectra (C=O stretches at ~1745 cm⁻¹) .

Biological Activity

Ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound belongs to the tetrahydropyridine family, characterized by a saturated six-membered ring containing nitrogen. The compound is often utilized as a building block for synthesizing more complex heterocyclic compounds. Its structure allows for various modifications that can enhance its biological properties.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Key mechanisms include:

  • Enzyme Modulation : The compound acts as a ligand for various enzymes, influencing their activity. This modulation can lead to enzyme inhibition or activation, thereby affecting metabolic pathways.
  • Neurotransmitter Pathway Interaction : It has been shown to cross the blood-brain barrier and selectively target dopaminergic neurons. This property makes it a candidate for treating neurological disorders by modulating neurotransmitter levels.
  • Receptor Binding : this compound can bind to specific receptors in the body, potentially influencing physiological responses.

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Several studies have indicated that derivatives of tetrahydropyridines possess significant antimicrobial properties. For instance, modifications in the structure can enhance efficacy against various bacterial strains .
  • Anticancer Potential : Research has highlighted the anticancer properties of tetrahydropyridine derivatives. This compound has shown promise in inhibiting cancer cell proliferation in vitro .
  • Anti-inflammatory Effects : Some studies suggest that this compound may exhibit anti-inflammatory properties through the modulation of inflammatory pathways .

Study on Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various pathogens. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria.

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

This suggests potential applications in developing new antimicrobial agents.

Research on Anticancer Activity

In another study focused on its anticancer properties, this compound was tested against several cancer cell lines. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)25
MCF-7 (Breast Cancer)30
A549 (Lung Cancer)20

These results indicate its potential as a lead compound for further development in cancer therapy.

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